ASCORBATE DE CALCIUM

Vue d'ensemble

Description

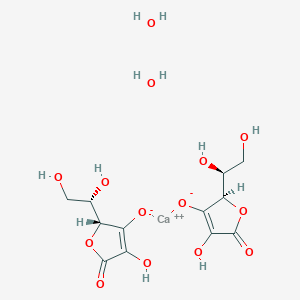

L'ascorbate de calcium est un composé de formule moléculaire Ca(C₆H₇O₆)₂. Il s'agit du sel de calcium de l'acide ascorbique, communément appelé vitamine C. Ce composé contient environ 10 % de calcium en masse et est souvent utilisé comme complément alimentaire pour fournir à la fois du calcium et de la vitamine C. Il est connu pour ses propriétés antioxydantes et est utilisé dans diverses applications alimentaires et pharmaceutiques .

Applications De Recherche Scientifique

Calcium ascorbate has a wide range of applications in scientific research:

Chemistry:

- Used as a reducing agent in various chemical reactions.

- Acts as an antioxidant in chemical formulations.

Biology:

- Studied for its role in cellular homeostasis and redox balance.

- Investigated for its effects on enzyme activities and metabolic processes .

Medicine:

- Used in the treatment of vitamin C deficiency and related conditions.

- Explored for its potential in cancer therapy due to its ability to induce oxidative stress in cancer cells .

Industry:

- Employed as a preservative in food packaging to extend the shelf life of fresh-cut fruits.

- Used in the formulation of dietary supplements and fortified foods .

Mécanisme D'action

Target of Action

Calcium ascorbate, a compound that is also known as “Calcium ascorbate (USP)” or “Calcium ascorbate dihydrate”, primarily targets the body’s antioxidant defense system and calcium-dependent processes in the body . As a form of vitamin C, it plays a crucial role in neutralizing reactive oxygen species (ROS) and free radicals, thereby protecting cellular elements from oxidative stress . As a source of calcium, it contributes to the maintenance of various physiological processes such as bone formation and neurotransmission .

Mode of Action

Calcium ascorbate interacts with its targets by donating electrons. As an antioxidant, it neutralizes ROS and free radicals, preventing oxidative damage to cellular components . As a source of calcium, it participates in various calcium-dependent processes. For instance, it can stimulate a G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

Calcium ascorbate affects several biochemical pathways. As an antioxidant, it is involved in the body’s defense against oxidative stress . It also plays a role in calcium-involved signaling pathways in the brain, affecting processes such as growth, development, myelin formation, synthesis of catecholamines, modulation of neurotransmission, and antioxidant protection .

Pharmacokinetics

The pharmacokinetics of calcium ascorbate involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the absorption of calcium ascorbate is significantly different among various calcium salts. The absolute bioavailability of calcium ascorbate was found to be 2.6 times greater than that of calcium chloride . Furthermore, a novel surface-engineered liposomal formulation of calcium ascorbate demonstrated a more than 7-fold enhancement in the oral bioavailability of ascorbate .

Result of Action

The action of calcium ascorbate results in enhanced antioxidant defense and improved calcium-dependent processes. By neutralizing ROS and free radicals, it protects cellular components from oxidative damage . By providing calcium, it supports various physiological processes such as bone formation and neurotransmission .

Action Environment

The action of calcium ascorbate can be influenced by various environmental factors. For instance, the bioavailability of ascorbate can be enhanced by certain formulation techniques, such as the use of surface-engineered liposomal particles . Furthermore, the action of calcium ascorbate can be affected by the presence of other substances in the body. For example, it has been reported that the serum concentration of certain drugs can be decreased when combined with calcium ascorbate .

Analyse Biochimique

Biochemical Properties

Calcium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .

Cellular Effects

Calcium Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It influences cell function by controlling the redox potential and the level of reactive oxygen species .

Molecular Mechanism

At the molecular level, Calcium Ascorbate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron donor assisting the iron-containing proteins and the iron transfer between various aqueous compartments .

Temporal Effects in Laboratory Settings

The effects of Calcium Ascorbate change over time in laboratory settings. It is involved in crucial metabolic processes, and its local concentration can cause the reduction of reactive oxygen and facilitate activities of enzymes .

Dosage Effects in Animal Models

The effects of Calcium Ascorbate vary with different dosages in animal models. At high concentrations, it generates free radicals by reducing ferric ions .

Metabolic Pathways

Calcium Ascorbate is involved in multiple metabolic pathways. Reduction of Fe (III) by Calcium Ascorbate is important for cellular uptake of iron via DMT1 .

Transport and Distribution

Calcium Ascorbate is transported and distributed within cells and tissues through active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .

Subcellular Localization

The subcellular localization of Calcium Ascorbate is maintained by the balance of two opposing fluxes: fast active and slow passive transport . This helps to explain numerous experimental and clinical observations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'ascorbate de calcium peut être synthétisé par réaction de l'acide ascorbique avec du carbonate de calcium. Le processus implique la dissolution de l'acide ascorbique dans de l'eau chaude, suivie de l'ajout de carbonate de calcium. Le mélange réactionnel est ensuite équilibré et du lait de chaux est ajouté pour ajuster le pH à 4,5-7. La solution est filtrée sous vide, concentrée et cristallisée par l'ajout d'alcool comestible. Le produit cristallisé est ensuite séparé, lavé à l'alcool et séché .

Méthodes de production industrielle : Dans les milieux industriels, la préparation de l'this compound suit un processus similaire mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour assurer un rendement élevé et une pureté élevée. L'utilisation de techniques de concentration sous pression réduite, de cristallisation naturelle et de cristallisation à l'éthanol permet d'obtenir un rendement de 94-98,5 % avec une pureté supérieure à 98,5 % .

Analyse Des Réactions Chimiques

Types de réactions : L'ascorbate de calcium subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions communs :

Oxydation : En présence d'agents oxydants, l'this compound peut être oxydé en acide déhydroascorbique.

Réduction : Il peut agir comme agent réducteur, convertissant les ions ferriques (Fe³⁺) en ions ferreux (Fe²⁺).

Substitution : L'this compound peut participer à des réactions de substitution où l'ion ascorbate est remplacé par d'autres anions.

Principaux produits formés :

Acide déhydroascorbique : Formé lors de réactions d'oxydation.

Ions ferreux : produits lorsque l'this compound agit comme agent réducteur.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie :

- Utilisé comme agent réducteur dans diverses réactions chimiques.

- Agit comme antioxydant dans les formulations chimiques.

Biologie :

- Étudié pour son rôle dans l'homéostasie cellulaire et l'équilibre redox.

- Enquête sur ses effets sur les activités enzymatiques et les processus métaboliques .

Médecine :

- Utilisé dans le traitement de la carence en vitamine C et des affections associées.

- Exploration de son potentiel en thérapie anticancéreuse en raison de sa capacité à induire un stress oxydant dans les cellules cancéreuses .

Industrie :

- Employé comme conservateur dans l'emballage alimentaire pour prolonger la durée de conservation des fruits frais coupés.

- Utilisé dans la formulation de compléments alimentaires et d'aliments enrichis .

5. Mécanisme d'action

L'this compound exerce ses effets principalement par ses propriétés antioxydantes. Il neutralise les espèces réactives de l'oxygène et les radicaux libres, protégeant ainsi les composants cellulaires des dommages oxydatifs. Dans l'organisme, il est absorbé et transporté vers divers tissus où il participe à la synthèse du collagène, à la réparation des tissus et à la fonction immunitaire. Le composé joue également un rôle dans les voies de signalisation du calcium, en particulier dans le système nerveux, où il régule la neurotransmission et la défense antioxydante .

Comparaison Avec Des Composés Similaires

L'ascorbate de calcium est unique parmi les ascorbates en raison de son double rôle dans la fourniture de calcium et de vitamine C. Des composés similaires incluent :

Ascorbate de sodium : Fournit du sodium et de la vitamine C mais ne contient pas de calcium.

Ascorbate de magnésium : Fournit du magnésium et de la vitamine C, offrant des avantages pour la santé différents.

Ascorbate de zinc : Combine le zinc avec la vitamine C, souvent utilisé pour ses propriétés immunostimulantes.

Comparé à ces composés, l'this compound est particulièrement bénéfique pour les personnes ayant besoin d'une supplémentation en calcium et en vitamine C. Son pH neutre le rend moins acide et plus doux pour l'estomac par rapport à l'acide ascorbique pur .

Propriétés

Numéro CAS |

5743-28-2 |

|---|---|

Formule moléculaire |

C6H10CaO7 |

Poids moléculaire |

234.22 g/mol |

Nom IUPAC |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |

Clé InChI |

LHWGPZNOMLGEIB-PQYRJTSOSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

SMILES isomérique |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Color/Form |

White crystalline powder |

Description physique |

White to slightly pale greyish-yellow odourless crystalline powder |

Solubilité |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Synonymes |

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?

A1: Studies demonstrate that calcium ascorbate exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of calcium ascorbate was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of calcium ascorbate stemmed from enhanced saturable intestinal absorption rather than passive absorption [].

Q2: What contributes to the increased absorption of calcium ascorbate?

A2: Research suggests that the prolonged mean residence time (MRT ab) of calcium ascorbate in the intestinal tract contributes to its increased absorbability [].

Q3: Does heating affect the bioavailability of calcium ascorbate?

A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of calcium ascorbate in a rat model [].

Q4: Are there differences in how calcium ascorbate and ascorbic acid are metabolized?

A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.

Q5: What is the molecular formula and weight of calcium ascorbate?

A5: The molecular formula of calcium ascorbate dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.

Q6: What is the pH of calcium ascorbate solutions?

A6: Calcium ascorbate solutions are generally less acidic than ascorbic acid solutions. The pH of calcium ascorbate solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].

Q7: How does calcium ascorbate influence gastric acidity compared to ascorbic acid?

A7: Research indicates that calcium ascorbate can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, calcium ascorbate increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.

Q8: Can calcium ascorbate be used as an antioxidant in food preservation?

A8: Yes, calcium ascorbate exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].

Q9: Does calcium ascorbate contribute to bone health?

A9: Calcium ascorbate provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to calcium ascorbate is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that calcium ascorbate might have a preventive effect on osteoporosis [].

Q10: What is the role of calcium ascorbate in wound healing?

A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on calcium ascorbate's role in wound healing is limited, studies show that a calcium ascorbate formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].

Q11: What are some strategies for formulating stable calcium ascorbate solutions?

A11: Stable liquid calcium ascorbate compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].

Q12: How is calcium ascorbate content determined in biologically active additives?

A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of calcium ascorbate in biologically active additives [].

Q13: Are there specific methods for analyzing the color of calcium ascorbate solutions?

A13: Yes, spectrophotometry can be used to analyze the color of calcium ascorbate solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.